[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the hydrazone intermediate: This step involves the reaction of 3-methoxyaniline with 2-oxoacetic acid to form the hydrazone.
Bromination and chlorination: The hydrazone intermediate is then brominated and chlorinated under controlled conditions to introduce the bromine and chlorine atoms into the molecule.
Final coupling reaction: The brominated and chlorinated intermediate is coupled with 2-chlorobenzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Interhalogen compounds: Molecules containing different halogen atoms, such as bromine and chlorine.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar structure and reactivity.
Uniqueness
What sets [4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate apart is its specific combination of functional groups and halogen atoms
Properties
CAS No. |
769148-54-1 |
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Molecular Formula |
C23H17BrClN3O5 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O5/c1-32-17-6-4-5-16(12-17)27-21(29)22(30)28-26-13-14-11-15(24)9-10-20(14)33-23(31)18-7-2-3-8-19(18)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
YIHMJWVTEOQMHO-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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